Tri(O-tolyl)silyl stearate
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Overview
Description
Tri(O-tolyl)silyl stearate is an organosilicon compound with the molecular formula C39H56O2Si. It is a derivative of stearic acid, where the hydrogen atom of the carboxyl group is replaced by a tri(O-tolyl)silyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tri(O-tolyl)silyl stearate typically involves the reaction of stearic acid with tri(O-tolyl)silyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Stearic Acid+Tri(O-tolyl)silyl Chloride→Tri(O-tolyl)silyl Stearate+Hydrochloric Acid
The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tri(O-tolyl)silyl stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the silyl ester back to stearic acid and tri(O-tolyl)silane.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Formation of silanols and stearic acid derivatives.
Reduction: Formation of stearic acid and tri(O-tolyl)silane.
Substitution: Formation of various substituted silyl esters depending on the substituent introduced.
Scientific Research Applications
Tri(O-tolyl)silyl stearate has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of organosilicon polymers and materials with unique electronic and optical properties.
Organic Synthesis: Employed as a protecting group for carboxylic acids in multi-step organic synthesis.
Biological Probes: Utilized in the development of biological probes and sensors due to its ability to form stable complexes with various biomolecules.
Industrial Applications: Applied in the production of specialty chemicals and as a component in formulations for coatings and adhesives.
Mechanism of Action
The mechanism of action of tri(O-tolyl)silyl stearate involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The pathways involved include:
Comparison with Similar Compounds
Similar Compounds
Tri(phenyl)silyl Stearate: Similar structure but with phenyl groups instead of tolyl groups.
Tri(methyl)silyl Stearate: Contains methyl groups instead of tolyl groups.
Tri(tert-butyl)silyl Stearate: Features tert-butyl groups instead of tolyl groups.
Uniqueness
Tri(O-tolyl)silyl stearate is unique due to the presence of the tolyl groups, which provide steric hindrance and electronic effects that influence its reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of carboxylic acids .
Properties
Molecular Formula |
C39H56O2Si |
---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
tris(2-methylphenyl)silyl octadecanoate |
InChI |
InChI=1S/C39H56O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-39(40)41-42(36-29-23-20-26-33(36)2,37-30-24-21-27-34(37)3)38-31-25-22-28-35(38)4/h20-31H,5-19,32H2,1-4H3 |
InChI Key |
NMUXKLNQVBIADN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Si](C1=CC=CC=C1C)(C2=CC=CC=C2C)C3=CC=CC=C3C |
Origin of Product |
United States |
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